molecular formula C19H19NO3S B2403088 N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide CAS No. 1351621-74-3

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide

Cat. No.: B2403088
CAS No.: 1351621-74-3
M. Wt: 341.43
InChI Key: WTIOFEWQISFLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide (CAS 1351621-74-3) is a high-purity sulfonamide derivative of interest in medicinal chemistry and biological research. This compound features a naphthalene-2-sulfonamide core linked to a 2-hydroxy-3-phenylpropyl substituent, a structure that combines aromatic rigidity with polar functional groups to enhance binding affinity to enzymatic targets . This compound has been investigated for its potential as an antimicrobial agent , with research indicating its mechanism of action may involve the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis . Preliminary studies also suggest it possesses anticancer properties , potentially inhibiting histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation and survival . Additionally, its bioactivity profile extends to anti-inflammatory applications, making it a versatile scaffold for therapeutic development . The synthesis typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine, with yields optimized through various protecting group strategies . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(12-15-6-2-1-3-7-15)14-20-24(22,23)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18,20-21H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIOFEWQISFLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Systems

Key parameters include:

  • Base selection : Triethylamine (TEA) or sodium hydroxide are commonly employed to neutralize HCl byproducts. TEA offers advantages in solubility for organic phases, whereas aqueous NaOH facilitates biphasic reactions.
  • Solvent optimization : Dichloromethane (DCM) and chloroform are preferred for their ability to dissolve both aromatic sulfonyl chlorides and aliphatic amines. Polar aprotic solvents like acetonitrile may enhance reaction rates but risk side reactions with sensitive functional groups.

A representative procedure involves dissolving naphthalene-2-sulfonyl chloride (1.0 equiv) in anhydrous DCM, followed by dropwise addition of 2-hydroxy-3-phenylpropylamine (1.1 equiv) and TEA (1.5 equiv) at 0°C. The mixture is stirred for 12–24 hours at room temperature, with progress monitored via thin-layer chromatography (TLC).

Yield Optimization and Side Reactions

Yields typically range from 65% to 78%, contingent upon:

  • Stoichiometric balance : Excess amine (1.1–1.2 equiv) compensates for volatility losses.
  • Temperature control : Reactions below 25°C minimize sulfonate ester formation between the sulfonyl chloride and the alcohol group.
  • Workup protocols : Sequential washes with dilute HCl (removing unreacted amine) and saturated NaHCO₃ (neutralizing residual acid) improve purity.

Protecting Group Strategies for Hydroxyl Functionality

The presence of the 2-hydroxy group introduces challenges due to its nucleophilic character, which may lead to self-condensation or sulfonate byproducts. Protection-deprotection sequences address this issue effectively.

Silyl Ether Protection

Employing tert-butyldimethylsilyl (TBS) chloride as a protecting agent:

  • Protection : 2-Hydroxy-3-phenylpropylamine reacts with TBS-Cl (1.2 equiv) and imidazole (2.0 equiv) in DMF, yielding the TBS-protected amine.
  • Sulfonylation : The protected amine undergoes reaction with naphthalene-2-sulfonyl chloride as described in Section 1.1.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves the TBS group, restoring the hydroxyl moiety.

This approach elevates yields to 82–85% by eliminating competing side reactions.

Acetyl-Based Protection

Acetylation using acetic anhydride:

  • Protection : Stir 2-hydroxy-3-phenylpropylamine with Ac₂O (1.5 equiv) and pyridine (2.0 equiv) in DCM.
  • Sulfonylation and deprotection : Post-sulfonamide formation, the acetyl group is removed via hydrolysis with K₂CO₃ in methanol.

While cost-effective, this method risks partial sulfonamide hydrolysis under basic deprotection conditions, limiting yields to 70–75%.

Coupling Agent-Mediated Synthesis

For substrates prone to decomposition under classical conditions, carbodiimide-based coupling offers an alternative pathway.

EDCI/HOBt Activation

A three-step protocol adapted from analogous sulfonamide syntheses:

  • Activation : Naphthalene-2-sulfonic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM.
  • Amine coupling : 2-Hydroxy-3-phenylpropylamine (1.05 equiv) is added, and the reaction proceeds at 25°C for 6 hours.
  • Quenching and isolation : The mixture is washed with citric acid (5%) and NaHCO₃ (5%), followed by MgSO₄ drying and solvent evaporation.

This method achieves 80–83% yield with minimized side products, albeit at higher reagent costs.

Industrial-Scale Production Techniques

Patent literature reveals scalable approaches applicable to this compound, though direct examples remain proprietary.

Continuous Flow Reactor Systems

Key advantages include:

  • Enhanced heat transfer : Mitigates exothermic risks during sulfonyl chloride reactions.
  • Precise stoichiometric control : Automated feed systems maintain optimal reagent ratios.

A generic flow setup involves:

  • Two feed streams: Sulfonyl chloride in DCM and amine/base in DCM.
  • Mixing at a T-junction followed by a 10-minute residence tube (25°C).
  • In-line aqueous wash and solvent recovery modules.

Crystallization-Driven Purification

Industrial processes favor antisolvent crystallization using heptane/ethyl acetate mixtures, achieving >99% purity in one step.

Analytical Characterization and Validation

Rigorous spectroscopic validation ensures synthetic fidelity:

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.78 (m, 3H, naphthalene H), 7.52–7.45 (m, 2H, naphthalene H), 7.30–7.18 (m, 5H, phenyl H), 4.10 (br s, 1H, OH), 3.65 (dd, J = 10.2, 4.1 Hz, 1H, CHOH), 2.95–2.85 (m, 2H, CH₂NH), 2.70–2.60 (m, 2H, CH₂Ph).
  • IR (KBr) : ν 3270 (OH), 3065 (NH), 1335, 1160 cm⁻¹ (SO₂ asym/sym).

Purity Assessment

HPLC methods (C18 column, 70:30 MeCN/H₂O, 1 mL/min) show ≥98% purity for optimized syntheses.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Classical (Section 1) 65–78 95–97 Moderate Low
Silyl Protection 82–85 98–99 High High
EDCI Coupling 80–83 97–98 Low Very High
Flow Reactor 75–80* 99* Very High Moderate

*Extrapolated from analogous systems.

Chemical Reactions Analysis

Kumada Cross-Coupling Reactions

Nickel-catalyzed Kumada cross-coupling enables functionalization at the benzylic position. This reaction proceeds via oxidative addition of the sulfonamide C–N bond, transmetallation with Grignard reagents, and reductive elimination to form new C–C bonds .

Key Reaction Data:

SubstrateCatalyst SystemGrignard ReagentYield (%)Major By-Product (Yield %)
Benzylic sulfonamide(R-BINAP)NiCl₂ (15 mol %)MeMgI54–74Styrene (10–22%)
Cyclic sulfonamideNi(cod)₂ (5 mol %)ArMgBr69Styrene (15%)

Conditions : Toluene solvent, room temperature, 24 hours.
Mechanistic Insight : β-hydride elimination competes with reductive elimination, leading to styrene formation .

Enantioselective Hydrogenation

The sulfonamide group participates in asymmetric hydrogenation (AH) when converted to activated imine intermediates. Palladium or ruthenium catalysts with chiral ligands achieve high enantioselectivity:

Example Pathway:

  • Substrate Activation : Cyclic N-sulfonyl imines derived from the parent compound.

  • Catalytic System : Pd(CF₃CO₂)₂/(S,S)-f-binaphane achieves up to 99% ee .

  • Key Factors :

    • Fluorinated solvents (e.g., TFE, HFIP) enhance reactivity.

    • Ruthenium catalysts (e.g., L23 ) provide milder conditions but lower ee values compared to Pd .

Nucleophilic Substitution

The sulfonamide group facilitates nucleophilic displacement under Mitsunobu-like conditions. For example:

Reaction Protocol:

  • Reagents : P(nBu)₃, ADDP (azodicarboxylate), DMF .

  • Outcome : Substitution of the hydroxyl group with thiols or amines, retaining stereochemistry.

  • Yield : Up to 85% for thioether derivatives .

Oxidation and Reduction

While direct studies on the target compound are sparse, analogous sulfonamides suggest plausible pathways:

  • Oxidation : The benzylic hydroxyl group may oxidize to a ketone using agents like CrO₃ or KMnO₄ (extrapolated from sulfonamide chemistry).

  • Reduction : LiAlH₄ reduces sulfonamides to sulfinic acids or thiols, though competing side reactions (e.g., desulfonylation) require careful optimization .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective functionalization:

Reaction TypeReagentPosition SelectivityNotes
NitrationHNO₃/H₂SO₄β-position (C1)Electron-withdrawing sulfonamide directs meta substitution.
HalogenationCl₂/Br₂ (FeCl₃)α-position (C2)Steric hindrance from sulfonamide limits reactivity .

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds within this class exhibit antibacterial and antifungal properties, making them suitable for developing new antimicrobial therapies. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth.

Anticancer Research

The compound is also being studied for its anticancer properties . Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), enzymes involved in cancer cell proliferation and survival . Compounds with similar structures have shown promising results in reducing tumor growth in xenograft models, indicating potential therapeutic benefits for conditions such as colon cancer .

This compound exhibits a range of biological activities beyond antimicrobial effects. It has been linked to anti-inflammatory properties and is being explored for potential applications in treating inflammatory diseases. The compound's interaction with various biological targets underscores its versatility in therapeutic contexts.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions. Common solvents used include dichloromethane or chloroform, along with bases like triethylamine or sodium hydroxide to neutralize by-products formed during the reaction.

Future Directions and Case Studies

Ongoing research focuses on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Case studies highlighting its efficacy in preclinical models will be instrumental in determining its viability as a therapeutic agent.

Case Study Example

A notable case study involved testing the compound's efficacy against various cancer cell lines where it demonstrated significant cytotoxic effects at low concentrations, suggesting its potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Melting Points : Bulky or flexible substituents (e.g., phenylpiperazine in 5h) reduce melting points compared to rigid pyrrolidine derivatives (5g) .
  • Synthetic Yields : Electron-donating groups (e.g., phenylpiperazine in 5h) may enhance reaction efficiency (98% yield), whereas steric hindrance (e.g., pyrrolidine in 5g) lowers yields (48%) .

Enzyme Inhibition

  • Naphthalene-2-sulfonamide : Exhibits strong lipid peroxidation (LPO) inhibition (IC50: 0.693 µM, Ki: 0.50 ± 0.16 µM), likely due to the unsubstituted sulfonamide’s ability to interact with hydrophobic enzyme pockets .
  • N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide : Shows dual AChE/BuChE inhibition via π-alkyl and π-π interactions with TRP86 (AChE) and TYR332 (BuChE). Fluorinated analogs (e.g., compound 7-6) further enhance activity through hydrogen bonding with GLY116 .

Molecular Docking Insights

  • AChE Binding : Rigid naphthalene cores anchor in the catalytic anionic site (CAS), while substituents like benzylpiperidinyl or hydroxy-phenylpropyl extend into the peripheral anionic site (PAS), forming π-π stacking with TRP286 .
  • BuChE Selectivity : Bulky substituents (e.g., diisopropylphenyl in ) may enhance BuChE affinity by fitting into its larger active site .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Hydroxy groups (as in the target compound) improve water solubility compared to halogenated derivatives (e.g., 5-chloro-2-isocyanato-1,3-diisopropylbenzene in ) .
  • Metabolic Stability: Morpholino or piperazine substituents (e.g., in ) may reduce metabolic degradation compared to unsubstituted sulfonamides .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). This structural feature contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides like this compound can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antibacterial properties . The compound's interactions with other biological targets are still under investigation, but preliminary studies suggest potential competitive inhibition against key enzymes involved in inflammation and cancer pathways.

Biological Activities

  • Antibacterial Activity :
    • This compound has shown promising antibacterial effects. Its mechanism involves the inhibition of bacterial DNA synthesis by targeting dihydropteroate synthase, which is essential for folate production .
    • Table 1 summarizes the antibacterial efficacy of related compounds:
    CompoundK_i (µM)Activity
    This compoundTBDInhibitor of dihydropteroate synthase
    Sulfanilamide0.5Broad-spectrum antibacterial
    Trimethoprim0.03Synergistic with sulfonamides
  • Antifungal Properties :
    • Research indicates that this compound may also possess antifungal activity, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • There is ongoing research into the anti-inflammatory potential of this compound, particularly in conditions such as arthritis and other inflammatory diseases.
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that this compound could inhibit cancer cell proliferation through its effects on metabolic pathways related to cell growth and survival .

Case Studies

  • In Vivo Studies :
    • In animal models, compounds structurally similar to this compound have demonstrated significant reductions in tumor growth and improved metabolic profiles, suggesting a potential role in cancer therapy .
  • Clinical Applications :
    • Case studies focusing on the use of sulfonamides in treating infections have highlighted their effectiveness in various bacterial infections, supporting the therapeutic potential of this compound as a novel antimicrobial agent .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using chemical shift databases. For example, aromatic protons in naphthalene-2-sulfonamide appear at δ 7.5–8.5 ppm, while the hydroxypropyl chain shows signals at δ 1.5–3.5 ppm .
  • LCMS : Confirm molecular weight via [M+H]+ ions (e.g., m/z 445 for a related compound in ). Use high-resolution mass spectrometry (HRMS) to distinguish isomers .

Advanced Consideration : For diastereomers or conformational isomers, employ 2D NMR (e.g., NOESY) to analyze spatial proximity of protons. For example, NOE correlations between the hydroxypropyl chain and naphthalene protons can confirm regiochemistry .

What experimental designs are effective for evaluating the inhibitory activity of this compound against carbonic anhydrase (CA) isoforms?

Q. Advanced Research Focus

  • Enzyme assays : Use stopped-flow spectrophotometry with CO2 hydration assays. Pre-incubate recombinant CA isoforms (e.g., CA IX/XII) with the compound (15–30 min, room temperature) to form enzyme-inhibitor complexes .
  • Kinetic analysis : Calculate inhibition constants (Ki) via nonlinear regression of initial reaction rates. For example, Ki values <100 nM indicate potent inhibition .
  • Selectivity profiling : Test against off-target isoforms (e.g., CA I/II) to assess specificity.

Data Interpretation : Compare IC50 values across isoforms and correlate with structural features (e.g., substituents on the phenylpropyl group) to derive structure-activity relationships (SAR) .

How can researchers resolve contradictions in toxicity data for naphthalene-sulfonamide derivatives?

Q. Advanced Research Focus

  • Toxicogenomic profiling : Use inclusion criteria from toxicological databases (e.g., species, exposure routes) to contextualize conflicting results. For example, oral vs. dermal exposure in rodents may yield divergent hepatic toxicity outcomes .
  • Mechanistic studies : Evaluate reactive metabolites (e.g., quinones) via LC-MS/MS to identify bioactivation pathways. Cross-reference with in vitro cytotoxicity assays in hepatocytes .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to differentiate threshold effects from low-dose anomalies .

Example Table : Toxicity Endpoints from Literature

Health OutcomeSpeciesExposure RouteObserved EffectReference Criteria
Hepatic NecrosisRatsOralDose-dependent
Respiratory IrritationMiceInhalationThreshold at 50 ppm

What computational strategies are recommended for predicting the binding mode of this compound to target proteins?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to model interactions with CA isoforms. Prioritize poses where the sulfonamide group coordinates the catalytic zinc ion .
  • MD simulations : Run 100-ns trajectories to assess stability of the protein-ligand complex. Analyze hydrogen bonds between the hydroxypropyl chain and active-site residues (e.g., Thr199 in CA II) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities and rank derivatives .

Validation : Compare computational results with crystallographic data (e.g., PDB entries for CA-inhibitor complexes) .

How should researchers address solubility challenges in biological assays for this hydrophobic compound?

Q. Basic Research Focus

  • Solvent selection : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) .
  • pH adjustment : Ionize the sulfonamide group (pKa ~10) by using pH 7.4 buffers to enhance aqueous solubility .

Advanced Consideration : Formulate as a hydrochloride salt to improve bioavailability, as seen in related amines .

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